molecular formula C18H16N2 B057615 2-(2,2-Diphenylcyclopropyl)-1H-imidazole CAS No. 85589-36-2

2-(2,2-Diphenylcyclopropyl)-1H-imidazole

Cat. No.: B057615
CAS No.: 85589-36-2
M. Wt: 260.3 g/mol
InChI Key: YHOXISQVIBOZGS-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylcyclopropyl)-1H-imidazole is a chemical compound known for its unique structure and diverse applications. It features a cyclopropyl ring substituted with two phenyl groups and an imidazole ring, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole typically involves the cyclopropanation of diphenylacetylene followed by the formation of the imidazole ring. One common method includes the reaction of diphenylacetylene with diazomethane to form the cyclopropyl intermediate, which is then reacted with imidazole under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclopropyl derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

2-(2,2-Diphenylcyclopropyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane dynamics and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(2,2-Diphenylcyclopropyl)-1H-imidazole stands out due to its versatile reactivity and broad range of applications. Its unique structure allows for diverse chemical modifications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-(2,2-diphenylcyclopropyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-12,16H,13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOXISQVIBOZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901006171
Record name 2-(2,2-Diphenylcyclopropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85589-36-2
Record name 2-(2,2-Diphenylcyclopropyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,2-Diphenylcyclopropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2-DIPHENYLCYCLOPROPYL)-1H-IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWS2KJ794X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the metabolic pathways of cibenzoline in dogs?

A: Research indicates that cibenzoline undergoes several metabolic transformations in dogs. One major pathway involves the formation of 2-(2,2-Diphenylcyclopropyl)-1H-imidazole, identified as the 4,5-dehydro metabolite of cibenzoline []. Additionally, cibenzoline is metabolized to p-hydroxycibenzoline, found in both its original and rearranged forms in urine []. Interestingly, a small amount of p-hydroxybenzophenone was also detected in one dog's urine, suggesting further metabolic breakdown [].

Q2: What is the significance of the stereochemistry of cibenzoline in its metabolism?

A: Analysis of excreted cibenzoline in dog urine revealed slight optical activity, indicating a preference for the S-(-)-enantiomer []. This observation suggests that the metabolism of cibenzoline in dogs may be stereoselective, with a potential for differing pharmacological activities between the enantiomers.

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